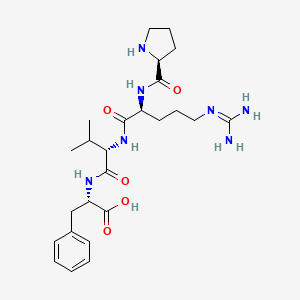![molecular formula C17H18O2S B14280414 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane CAS No. 135655-69-5](/img/structure/B14280414.png)
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is an organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a 1,3-oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. The aromatic portion of the molecule includes a methoxy-substituted phenyl group and a methyl-substituted phenyl group, connected through a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenol with formaldehyde to form 4-(4-methylphenyl)methanol. This intermediate is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxathiolane ring allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetonitrile: Shares the methoxyphenyl group but lacks the oxathiolane ring.
2-Methoxy-4-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Contains similar aromatic structures but differs in the functional groups attached.
Uniqueness
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is unique due to the presence of the 1,3-oxathiolane ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
135655-69-5 |
|---|---|
分子式 |
C17H18O2S |
分子量 |
286.4 g/mol |
IUPAC名 |
2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-oxathiolane |
InChI |
InChI=1S/C17H18O2S/c1-13-2-4-14(5-3-13)12-19-16-8-6-15(7-9-16)17-18-10-11-20-17/h2-9,17H,10-12H2,1H3 |
InChIキー |
SGSVJBBTIOVVLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3OCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


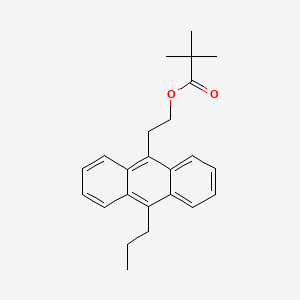

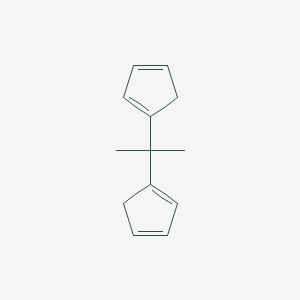

![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)

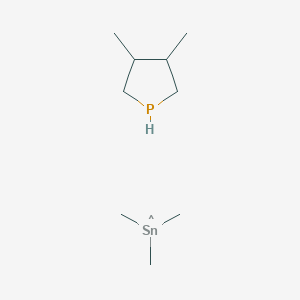
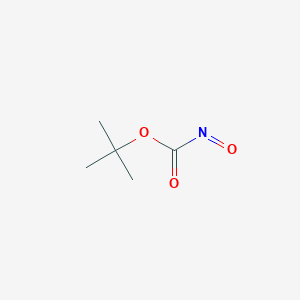

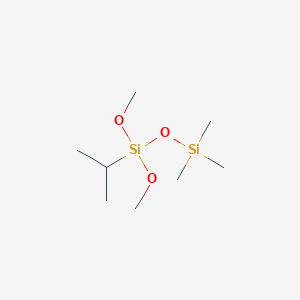
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
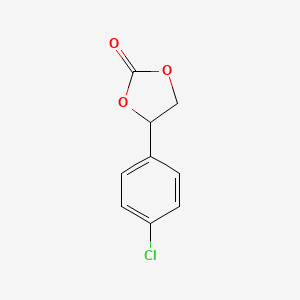
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
